molecular formula C9H16O6 B156463 (5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol CAS No. 66900-93-4

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol

Cat. No. B156463
CAS RN: 66900-93-4
M. Wt: 220.22 g/mol
InChI Key: NCPKAWHTYZABFG-JAKMQLQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol” is a chemical compound with the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

There is a synthesis of a similar compound, (5S,8R,9R,10S)‐8,9,10‐Trihydroxy‐2‐thioxo‐1,6‐dioxa‐3‐azaspiro(4.5)decane (III), from 1‐Amino‐1‐deoxy‐D‐arabino‐hexulose (I)2. However, specific synthesis methods for “(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol” are not readily available in the retrieved data.



Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C9H16O61. However, specific structural details or diagrams are not available in the retrieved data.



Chemical Reactions Analysis

Specific chemical reactions involving “(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol” are not available in the retrieved data.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula, C9H16O6, and its molecular weight, 220.22 g/mol1. However, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.


Scientific Research Applications

Catalytic Synthesis and Environmental Applications

Renewable Energy and Green Chemistry

  • Oxygenated Fuels in Spark Ignition Engines : The study of oxygenated fuels, including ethers, focuses on their renewable nature, production from various sources, and potential to reduce environmental pollution. Ethers, such as methyl tertiary butyl ether (MTBE) and dimethyl ether (DME), are highlighted for their clean burning properties, lesser carbon monoxide (CO), and nitrogen oxides (NOx) emissions. The research underscores the importance of ethers as octane boosters and oxygen content enhancers for gasoline (Awad et al., 2018).

  • Conversion of Biomass to Value-Added Products : Advances in the synthesis of 5-hydroxymethylfurfural (HMF) from plant biomass and its derivatives indicate the potential for replacing non-renewable hydrocarbon sources. HMF and its derivatives, such as 2,5-dimethylfuran, serve as feedstocks for the chemical industry, offering sustainable paths for the production of polymers, fuels, and other chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Chemical Synthesis and Industrial Applications

  • Synthesis of Organic Carbonates : Organic carbonates, including dimethyl carbonate (DMC), have broad applications ranging from monomers, polymers, surfactants, and fuel additives. Alcoholysis of urea emerges as a favorable method for synthesizing DMC, offering an environmentally friendly route due to its use of inexpensive, abundant raw materials and potential for CO2 utilization. This synthesis method is highlighted for its benefits in terms of sustainability and efficiency (Shukla & Srivastava, 2017).

Fuel Alternatives and Environmental Impact

  • Dimethyl Ether (DME) as an Alternative Fuel : DME is recognized for its environmental benefits when used in compression ignition engines, offering lower NOx, HC, CO, and PM emissions due to its superior atomization and vaporization characteristics. Research underscores the need for further studies on increasing calorific value, engine durability, and NOx emission reduction strategies for DME to be widely adopted as a viable alternative fuel (Park & Lee, 2014).

Safety And Hazards

This compound is not intended for human or veterinary use and is typically used for research purposes1. Specific safety and hazard information is not available in the retrieved data.


Future Directions

The future directions for the research and application of this compound are not available in the retrieved data.


Please note that this analysis is based on the available data and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

(5S,6S,7R,8R)-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPKAWHTYZABFG-JAKMQLQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(C(C(CO2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol

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